molecular formula C9H13N7S2 B039936 Cgtmpa CAS No. 120399-38-4

Cgtmpa

Cat. No.: B039936
CAS No.: 120399-38-4
M. Wt: 283.4 g/mol
InChI Key: GFLJLVBQFROMLB-UHFFFAOYSA-N
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Description

N-Cyano-3-((2-guanidino-5-thiazolyl)methylthio)propionamidine: is a complex organic compound with a molecular formula of C9H13N7S2

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structure.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology:

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes due to its guanidine group.

Medicine:

    Drug Development:

Industry:

    Material Science: Used in the development of new materials with specific properties.

Safety and Hazards

The safety data sheets (SDS) of N-Cyano-3-((2-guanidino-5-thiazolyl)methylthio)propionamidine can be found on certain chemical databases . These SDS provide important information about the hazards, protective measures, and safety precautions for handling this chemical.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Cyano-3-((2-guanidino-5-thiazolyl)methylthio)propionamidine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Guanidine Group: The guanidine group can be introduced via the reaction of the thiazole derivative with a guanidine reagent.

    Addition of the Cyano Group: The cyano group can be added through nucleophilic substitution reactions using cyanide sources.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the thiazole ring or the cyano group.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Various nucleophiles or electrophiles under appropriate conditions (e.g., acidic or basic).

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Substituted thiazole derivatives.

Mechanism of Action

The mechanism of action of N-Cyano-3-((2-guanidino-5-thiazolyl)methylthio)propionamidine involves its interaction with molecular targets such as enzymes or receptors. The guanidine group can form strong hydrogen bonds, while the thiazole ring can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

  • N-Cyano-3-((2-guanidino-5-thiazolyl)methylthio)acetamidine
  • N-Cyano-3-((2-guanidino-5-thiazolyl)methylthio)butyramidine

Uniqueness: N-Cyano-3-((2-guanidino-5-thiazolyl)methylthio)propionamidine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs. The presence of the propionamidine group, in particular, differentiates it from other similar compounds, providing unique properties and applications.

Properties

IUPAC Name

N'-cyano-3-[[2-(diaminomethylideneamino)-1,3-thiazol-5-yl]methylsulfanyl]propanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N7S2/c10-5-15-7(11)1-2-17-4-6-3-14-9(18-6)16-8(12)13/h3H,1-2,4H2,(H2,11,15)(H4,12,13,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFLJLVBQFROMLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=N1)N=C(N)N)CSCCC(=NC#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70152843
Record name N-Cyano-3-((2-guanidino-5-thiazolyl)methylthio)propionamidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70152843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120399-38-4
Record name N-Cyano-3-((2-guanidino-5-thiazolyl)methylthio)propionamidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120399384
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Cyano-3-((2-guanidino-5-thiazolyl)methylthio)propionamidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70152843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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